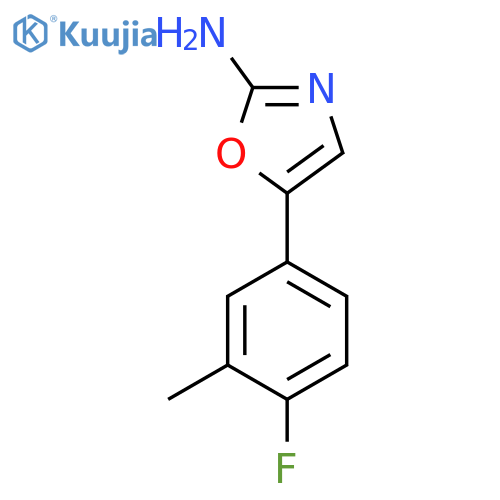

Cas no 1226178-01-3 (5-(4-Fluoro-3-methylphenyl)-1,3-oxazol-2-amine)

1226178-01-3 structure

商品名:5-(4-Fluoro-3-methylphenyl)-1,3-oxazol-2-amine

CAS番号:1226178-01-3

MF:C10H9FN2O

メガワット:192.189665555954

MDL:MFCD16303401

CID:5603147

PubChem ID:82075707

5-(4-Fluoro-3-methylphenyl)-1,3-oxazol-2-amine 化学的及び物理的性質

名前と識別子

-

- 1226178-01-3

- 5-(4-fluoro-3-methylphenyl)-1,3-oxazol-2-amine

- EN300-1850803

- 5-(4-Fluoro-3-methylphenyl)-1,3-oxazol-2-amine

-

- MDL: MFCD16303401

- インチ: 1S/C10H9FN2O/c1-6-4-7(2-3-8(6)11)9-5-13-10(12)14-9/h2-5H,1H3,(H2,12,13)

- InChIKey: XATBVWUEKCUOLF-UHFFFAOYSA-N

- ほほえんだ: FC1=CC=C(C2=CN=C(N)O2)C=C1C

計算された属性

- せいみつぶんしりょう: 192.06989108g/mol

- どういたいしつりょう: 192.06989108g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 203

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 52Ų

5-(4-Fluoro-3-methylphenyl)-1,3-oxazol-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1850803-0.05g |

5-(4-fluoro-3-methylphenyl)-1,3-oxazol-2-amine |

1226178-01-3 | 0.05g |

$983.0 | 2023-08-31 | ||

| Enamine | EN300-1850803-2.5g |

5-(4-fluoro-3-methylphenyl)-1,3-oxazol-2-amine |

1226178-01-3 | 2.5g |

$2295.0 | 2023-08-31 | ||

| Enamine | EN300-1850803-10.0g |

5-(4-fluoro-3-methylphenyl)-1,3-oxazol-2-amine |

1226178-01-3 | 10g |

$5037.0 | 2023-06-02 | ||

| Enamine | EN300-1850803-0.25g |

5-(4-fluoro-3-methylphenyl)-1,3-oxazol-2-amine |

1226178-01-3 | 0.25g |

$1078.0 | 2023-08-31 | ||

| Enamine | EN300-1850803-1g |

5-(4-fluoro-3-methylphenyl)-1,3-oxazol-2-amine |

1226178-01-3 | 1g |

$1172.0 | 2023-08-31 | ||

| Enamine | EN300-1850803-10g |

5-(4-fluoro-3-methylphenyl)-1,3-oxazol-2-amine |

1226178-01-3 | 10g |

$5037.0 | 2023-08-31 | ||

| Enamine | EN300-1850803-5g |

5-(4-fluoro-3-methylphenyl)-1,3-oxazol-2-amine |

1226178-01-3 | 5g |

$3396.0 | 2023-08-31 | ||

| Enamine | EN300-1850803-0.1g |

5-(4-fluoro-3-methylphenyl)-1,3-oxazol-2-amine |

1226178-01-3 | 0.1g |

$1031.0 | 2023-08-31 | ||

| Enamine | EN300-1850803-1.0g |

5-(4-fluoro-3-methylphenyl)-1,3-oxazol-2-amine |

1226178-01-3 | 1g |

$1172.0 | 2023-06-02 | ||

| Enamine | EN300-1850803-5.0g |

5-(4-fluoro-3-methylphenyl)-1,3-oxazol-2-amine |

1226178-01-3 | 5g |

$3396.0 | 2023-06-02 |

5-(4-Fluoro-3-methylphenyl)-1,3-oxazol-2-amine 関連文献

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

1226178-01-3 (5-(4-Fluoro-3-methylphenyl)-1,3-oxazol-2-amine) 関連製品

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量